Cas no 2535-68-4 (5-METHYL-2-NITROBENZENE-1-SULFONAMIDE)
5-METHYL-2-NITROBENZENE-1-SULFONAMIDE Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonamide, 5-methyl-2-nitro-
- 5-METHYL-2-NITROBENZENE-1-SULFONAMIDE
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- MDL: MFCD18399649
- Inchi: 1S/C7H8N2O4S/c1-5-2-3-6(9(10)11)7(4-5)14(8,12)13/h2-4H,1H3,(H2,8,12,13)
- InChI Key: YCUWFBJSKVGMSN-UHFFFAOYSA-N
- SMILES: C1(S(N)(=O)=O)=CC(C)=CC=C1[N+]([O-])=O
5-METHYL-2-NITROBENZENE-1-SULFONAMIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010004201-250mg |
5-Methyl-2-nitrobenzenesulfonamide |
2535-68-4 | 97% | 250mg |
$504.00 | 2023-09-02 | |
| Alichem | A010004201-500mg |
5-Methyl-2-nitrobenzenesulfonamide |
2535-68-4 | 97% | 500mg |
$831.30 | 2023-09-02 | |
| Alichem | A010004201-1g |
5-Methyl-2-nitrobenzenesulfonamide |
2535-68-4 | 97% | 1g |
$1460.20 | 2023-09-02 | |
| Enamine | EN300-278345-0.05g |
5-methyl-2-nitrobenzene-1-sulfonamide |
2535-68-4 | 95.0% | 0.05g |
$101.0 | 2025-03-19 | |
| Enamine | EN300-278345-0.1g |
5-methyl-2-nitrobenzene-1-sulfonamide |
2535-68-4 | 95.0% | 0.1g |
$152.0 | 2025-03-19 | |
| Enamine | EN300-278345-0.25g |
5-methyl-2-nitrobenzene-1-sulfonamide |
2535-68-4 | 95.0% | 0.25g |
$216.0 | 2025-03-19 | |
| Enamine | EN300-278345-0.5g |
5-methyl-2-nitrobenzene-1-sulfonamide |
2535-68-4 | 95.0% | 0.5g |
$407.0 | 2025-03-19 | |
| Enamine | EN300-278345-1.0g |
5-methyl-2-nitrobenzene-1-sulfonamide |
2535-68-4 | 95.0% | 1.0g |
$528.0 | 2025-03-19 | |
| Enamine | EN300-278345-2.5g |
5-methyl-2-nitrobenzene-1-sulfonamide |
2535-68-4 | 95.0% | 2.5g |
$1034.0 | 2025-03-19 | |
| Enamine | EN300-278345-5.0g |
5-methyl-2-nitrobenzene-1-sulfonamide |
2535-68-4 | 95.0% | 5.0g |
$1530.0 | 2025-03-19 |
5-METHYL-2-NITROBENZENE-1-SULFONAMIDE Suppliers
5-METHYL-2-NITROBENZENE-1-SULFONAMIDE Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 5-METHYL-2-NITROBENZENE-1-SULFONAMIDE
Introduction to 5-METHYL-2-NITROBENZENE-1-SULFONAMIDE (CAS No. 2535-68-4)
5-Methyl-2-nitrobenzene-1-sulfonamide (CAS No. 2535-68-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, characterized by a nitro group and a sulfonamide moiety attached to a methyl-substituted benzene ring, exhibits a range of chemical reactivities that make it a valuable intermediate in synthetic chemistry. The presence of both electron-withdrawing and electron-donating functional groups in its molecular structure imparts distinct reactivity patterns, making it a versatile building block for the development of more complex molecules.
The sulfonamide group, in particular, is well-known for its role as a pharmacophore in numerous therapeutic agents. Its ability to form hydrogen bonds and interact with biological targets makes it an integral part of drug design strategies. In the context of 5-methyl-2-nitrobenzene-1-sulfonamide, the sulfonamide moiety can be further modified or incorporated into larger molecular frameworks to enhance binding affinity and selectivity. This has led to its exploration in the development of novel pharmaceuticals targeting various diseases, including infectious disorders and inflammatory conditions.
Recent advancements in medicinal chemistry have highlighted the utility of nitroaromatic compounds as intermediates in drug synthesis. The nitro group in 5-methyl-2-nitrobenzene-1-sulfonamide can be reduced to an amine, providing a pathway to introduce amino functionalities into complex molecules. This transformation is particularly valuable in the synthesis of bioactive scaffolds where amine groups are critical for biological activity. Moreover, the nitro group can also undergo nucleophilic aromatic substitution reactions, allowing for further derivatization and diversification of the molecular structure.
One of the most compelling aspects of 5-methyl-2-nitrobenzene-1-sulfonamide is its potential as a precursor in the synthesis of heterocyclic compounds. Heterocycles are essential components of many biologically active molecules, and their structural diversity often correlates with pharmacological potency. By leveraging the reactivity of both the nitro group and the sulfonamide moiety, chemists can construct complex heterocyclic systems with tailored properties. For instance, palladium-catalyzed coupling reactions can be employed to introduce aryl or vinyl groups at various positions around the benzene ring, expanding the chemical space available for drug discovery.
The compound's stability under various reaction conditions also makes it a practical choice for industrial applications. Unlike some reactive intermediates that require stringent handling protocols, 5-methyl-2-nitrobenzene-1-sulfonamide can often be stored and handled under ambient conditions without significant degradation. This stability enhances its feasibility as an intermediate in large-scale syntheses, reducing logistical challenges and costs associated with storage and transportation.
In academic research, 5-methyl-2-nitrobenzene-1-sulfonamide has been utilized in studies exploring new synthetic methodologies and reaction mechanisms. Its unique reactivity profile allows researchers to test hypotheses about electronic effects and steric influences on aromatic substitution reactions. These studies not only contribute to fundamental chemical knowledge but also provide insights that can be applied to optimize synthetic routes for other nitroaromatic compounds.
The pharmaceutical industry has shown particular interest in 5-methyl-2-nitrobenzene-1-sulfonamide due to its potential as a scaffold for drug development. Researchers have investigated its derivatives as candidates for treating neurological disorders, where sulfonamides are known to modulate neurotransmitter activity. Additionally, its structural features have been explored in the design of antimicrobial agents, leveraging the sulfonamide's ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
From a computational chemistry perspective, 5-methyl-2-nitrobenzene-1-sulfonamide serves as an excellent model system for studying molecular interactions through quantum mechanical calculations. These studies help predict how modifications to its structure might influence its biological activity or pharmacokinetic properties. Such computational approaches are increasingly integral to modern drug discovery pipelines, enabling researchers to rapidly screen large libraries of compounds for potential therapeutic candidates.
The environmental impact of using 5-methyl-2-nitrobenzene-1-sulfonamide as an intermediate has also been examined in recent years. While no direct evidence suggests toxicity concerns under normal handling conditions, researchers emphasize the importance of sustainable practices in chemical synthesis. Efforts are underway to develop greener methodologies that minimize waste generation and reduce reliance on hazardous reagents or solvents during its preparation or transformation into final products.
In conclusion,5-methyl-2-nitrobenzene-1-sulfonamide (CAS No. 2535-68-4) represents a fascinating compound with broad applications across pharmaceutical research, synthetic chemistry, and materials science. Its unique combination of functional groups provides chemists with numerous opportunities for structural diversification and functionalization while maintaining stability suitable for industrial processes. As ongoing research continues to uncover new applications and synthetic strategies involving this compound,5-methyl-2-nitrobenzene-1-sulfonamide is poised to remain an important tool in advancing chemical innovation.
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